molecular formula C8H8N2O2S B1300826 4-Thioureidobenzoic acid CAS No. 7366-56-5

4-Thioureidobenzoic acid

Cat. No. B1300826
Key on ui cas rn: 7366-56-5
M. Wt: 196.23 g/mol
InChI Key: FOYDMXZTPAEILY-UHFFFAOYSA-N
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Patent
US08029979B2

Procedure details

4-carboxyphenylthiourea (Lancaster, 13047) was dissolved to 0.2M in DMF. The resultant mixture was activated by adding a half equivalent of DIC for 15 min at room temperature. Aminopropylsilylated glass surfaces purified with compressed air (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) were coated with the activated solution thus obtained and incubated for three hours at room temperature. The glass surfaces thus treated were then washed five times using respectively 30 mL of DMF for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([NH2:13])=[S:12])=[CH:6][CH:5]=1)(O)=O.CC(C)N=C=NC(C)C>CN(C=O)C>[C:7]1([NH:10][C:11]([NH2:13])=[S:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Aminopropylsilylated glass surfaces purified with compressed air (2.5×7.5 cm; Sigma, Silane-Prep™, S4651)
CUSTOM
Type
CUSTOM
Details
thus obtained
ADDITION
Type
ADDITION
Details
The glass surfaces thus treated
WASH
Type
WASH
Details
were then washed five times
CUSTOM
Type
CUSTOM
Details
for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
After washing three times for three minutes each using respectively 30 mL of DCM at room temperature
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the glass surfaces were dried
CUSTOM
Type
CUSTOM
Details
stored at 4° C. until further use

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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